molecular formula C11H11F3O5S B8390039 (S)-2-(trifluoromethanesulphonyloxy)propionic acid benzyl ester CAS No. 93836-48-7

(S)-2-(trifluoromethanesulphonyloxy)propionic acid benzyl ester

Cat. No. B8390039
CAS RN: 93836-48-7
M. Wt: 312.26 g/mol
InChI Key: OCZJJSVVVXDQQC-QMMMGPOBSA-N
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Patent
US06972295B2

Procedure details

To a solution of benzyl lactate (6.0 g, 33 mmol) and N-methyl morpholine (2.7 mL, 33 mmol) in 100 mL anhydrous CH2Cl2 at −20° C. was added trifluoromethanesulfonyl anhydride (5.6 mL, 33 mmol). After stirring at −20° C. for 1 h, the reaction mixture was diluted with 100 mL hexane and washed with dilue aqueous sodium hydrogen sulfate and brine/saturated aqueous sodium bicarbonate. The organic layer was separated, dried over anhydrous MgSO4, filtered, and concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluted with 10% ether in hexane to give benzyl 2-trifluoromethanesulfonyloxypropionate (6.4 g), which was used immediately for the ensuing reaction. Thus, a mixture of N-trimethylsilylethoxymethyl-4-pyridone (Step A, 3.4 g, 15 mmol) and benzyl 2-trifluromethanesulfonyloxypropionate (4.7 g, 15 mmol) was heated at 60° C. overnight. After cooling to room temperature, the reaction mixture was dissolved in CH2Cl2 and loaded onto a silica gel column, which was eluted with 5% MeOH in CH2Cl2 to give the title compound. 1H NMR (500 MHz, CD3OD): δ 8.57 (d, 2H), 7.42 (d, 2H), 7.4-7.3 (m, 5H), 5.44 (q, 1H), 5.24 (ABq, 2H), 1.72 (d, 3H). LC-MS: m/e 258 (M+H)+ (1.8 min).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](CCOC[N:9]1[CH:14]=[CH:13][C:12](=[O:15])[CH:11]=[CH:10]1)(C)C.FC(F)(F)S(O[CH:22]([CH3:33])[C:23]([O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:24])(=O)=O>C(Cl)Cl>[N:9]1[CH:10]=[CH:11][C:12]([O:15][CH:22]([CH3:33])[C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:24])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C[Si](C)(C)CCOCN1C=CC(C=C1)=O
Name
Quantity
4.7 g
Type
reactant
Smiles
FC(S(=O)(=O)OC(C(=O)OCC1=CC=CC=C1)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used immediately for the ensuing reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
was eluted with 5% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)OC(C(=O)OCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.